molecular formula C12H12F3NO3 B3120216 Methyl 3-phenyl-2-(trifluoroacetamido)propanoate CAS No. 2612-19-3

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate

Cat. No.: B3120216
CAS No.: 2612-19-3
M. Wt: 275.22 g/mol
InChI Key: ZYMGRJXIRUWDLX-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate (CAS: 2612-19-3) is a chiral organic compound featuring a phenyl group at the C3 position, a trifluoroacetamido moiety at C2, and a methyl ester at the carboxyl terminus. It is widely utilized as a synthetic intermediate in peptide chemistry and pharmaceutical research due to its trifluoroacetamido protecting group, which enhances stability during reactions . Commercial sources report high purity (98%) and availability in quantities up to 25 g, though some suppliers list it as discontinued . Key applications include its role in Pd-catalyzed C–H arylation reactions for indole functionalization and as a precursor for bioactive molecules .

Properties

IUPAC Name

methyl 3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-19-10(17)9(16-11(18)12(13,14)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMGRJXIRUWDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-2-(trifluoroacetamido)propanoate typically involves the reaction of phenylalanine with trifluoroacetic anhydride to form the trifluoroacetamido derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-phenyl-2-(trifluoroacetamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-2-(trifluoroacetamido)propanoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Indole vs. Phenyl Derivatives
  • Methyl (2S)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoate (1c): Replacing the phenyl group with an indol-3-yl group significantly alters reactivity. Compound 1c serves as a substrate for Pd-catalyzed C2-selective arylation, yielding derivatives like 12b (17% yield with phenyl substituents) . The indole ring enhances π-stacking interactions in catalytic systems but reduces yield compared to phenyl analogs due to steric hindrance .
  • Methyl (2S)-3-(2-phenyl-1H-indol-3-yl)-2-(trifluoroacetamido)propanoate (12b): Introducing a phenyl group at the indole C2 position further complicates synthesis, resulting in lower yields (17%) despite optimized Pd(OAc)₂ catalysis .
Spectral Data Comparison
  • ¹³C NMR: The phenyl-bearing Methyl 3-phenyl-2-(trifluoroacetamido)propanoate exhibits distinct signals at δ174.48 (ester carbonyl) and δ166.41 (trifluoroacetamido carbonyl) . Indole derivatives show additional peaks near δ134–127 ppm for indolic carbons .
  • HRMS: The target compound’s exact mass ([C₁₂H₁₂F₃NO₃]⁺) aligns with calculated values (e.g., 272.1393 vs. 272.1390 observed in a cyanomethyl analog) .

Protecting Group Modifications

Trifluoroacetamido vs. Acetamido
  • Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (2a): Replacing trifluoroacetamido with acetamido simplifies deprotection but reduces electron-withdrawing effects, lowering stability in acidic conditions. Yields for 2a range from 48% to 60% under Pd catalysis .
  • tert-Butyl 4-oxo-2-((S)-3-phenyl-2-(trifluoroacetamido)propanamido)pentanoate (4a): The tert-butyl ester enhances solubility in nonpolar solvents compared to the methyl ester, as evidenced by tert-butyl derivatives requiring BF₃·OEt₂ for epoxide ring-opening reactions .

Ester Group Variations

Compound Name Ester Group Yield Key Application Reference
This compound Methyl 60–98% Peptide synthesis, C–H activation
Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate Ethyl N/A Medicinal chemistry intermediates
tert-Butyl derivatives (4a, 4b) tert-Butyl 34–63% Epoxide ring-opening reactions
  • Ethyl Esters: Ethyl analogs (e.g., Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate) exhibit increased lipophilicity, favoring membrane permeability in drug design .
  • tert-Butyl Esters : These derivatives demonstrate superior stability under basic conditions but require harsher deprotection methods (e.g., TFA cleavage) .

Q & A

Basic Research: Synthesis and Characterization

Q: What are the optimal synthetic routes for Methyl 3-phenyl-2-(trifluoroacetamido)propanoate, and how can reaction conditions be optimized to improve yield? A: The synthesis typically involves coupling trifluoroacetic anhydride with a methyl ester precursor, such as methyl 3-phenyl-2-aminopropanoate. Key parameters include temperature control (0–5°C for acylation), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of trifluoroacetic anhydride to amine (1.2:1 to avoid side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity. For yield optimization, monitor reaction progress using TLC or HPLC to identify intermediates and byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-phenyl-2-(trifluoroacetamido)propanoate

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